

antioxidants inhibition 2-aminoacetophenone formation

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Compound Focus: 2'-Aminoacetophenone

CAS No.: 551-93-9

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Frequently Asked Questions (FAQ)

- **What is 2-Aminoacetophenone (2-AA) and why is it important?** 2-AA is a small volatile molecule with dual significance. In **medical research**, it is a quorum-sensing molecule produced by the pathogen *Pseudomonas aeruginosa* that induces oxidative stress, apoptosis in host cells, and rewires immunometabolism to promote chronic infection [1] [2]. In **wine chemistry**, it is the primary compound responsible for an "atypical ageing" off-flavor, described as mothballs or dirty dishrags [3] [4].
- **Which antioxidants are effective at inhibiting 2-AA formation?** Research from wine science, which investigates the chemical prevention of 2-AA, has identified several effective antioxidants. The efficacy can vary, and a combination approach is often best.
 - **Commercial Tannins:** Particularly **ellagitannins** and mixtures of ellagitannins with condensed tannins, have shown strong promise in limiting 2-AA formation, sometimes outperforming other antioxidants [3] [5] [4].
 - **Ascorbic Acid (Vitamin C):** Strongly inhibits 2-AA formation but must be used with sufficient sulfur dioxide in wine to avoid promoting other oxidative processes [3].
 - **Glutathione:** Shows some protective effect, though it may be less consistent than commercial tannins [3] [4].

- **How do transition metal ions influence 2-AA formation?** Metal ions play a complex role as catalysts in the oxidative reactions that lead to 2-AA [3] [6].
 - **Iron (Fe) and Manganese (Mn):** Tend to **promote** the formation of 2-AA [3] [4].
 - **Copper (Cu):** Interestingly, has been observed to **limit** 2-AA synthesis [3] [4]. The presence of these metals can also interact with antioxidants, sometimes enhancing their inhibitory effects [3].
- **What are the cellular consequences of 2-AA exposure in infection models?** In immunology and microbiology, 2-AA disrupts host cell function by targeting mitochondrial metabolism.
 - It induces **oxidative stress** and facilitates **apoptosis** in murine skeletal muscle [1].
 - In macrophages, it rewires bioenergetics by disrupting the **Ppargc1a/Esrra axis**, leading to reduced pyruvate import into mitochondria and lower ATP production. This impairs immune function and promotes bacterial tolerance [2].

Experimental Protocols & Data

Protocol 1: Evaluating Antioxidants in a Model Wine System

This protocol is adapted from studies on atypical ageing in wine [3] [7].

- **1. Objective:** To test the efficacy of different antioxidants in preventing the formation of 2-AA during accelerated ageing.
- **2. Materials:**
 - Model wine solution (e.g., 12% ethanol, 3 g/L tartaric acid, pH 3.5).
 - Precursors: Tryptophan or 3-Indoleacetic acid (3-IAA).
 - Antioxidants: Gallotannin, ascorbic acid, glutathione, commercial tannin blends.
 - Transition metal solutions: Fe²⁺, Mn²⁺, Cu²⁺.
 - Gas Chromatography-Mass Spectrometry (GC-MS/MS) system for 2-AA quantification.
- **3. Procedure:**
 - **Preparation:** Spike the model wine with a known concentration of a 2-AA precursor (e.g., 3-IAA).
 - **Treatment:** Add the antioxidants to be tested, either individually or in combination. Include a control with no antioxidants.
 - **Metal Modulation (Optional):** Supplement some samples with different transition metals to study their interaction with antioxidants.

- **Accelerated Ageing:** Incubate the samples at an elevated temperature (e.g., 40°C) for several days to simulate ageing.
- **Analysis:** Extract and quantify 2-AA concentrations using GC-MS/MS.
- **4. Data Analysis:** Compare the final concentration of 2-AA across different treatments to determine the most effective inhibition strategy.

The table below summarizes quantitative findings from key studies on this topic:

Antioxidant / Factor	Effect on 2-AA Formation	Key Findings & Context
Commercial Tannins	Strong Inhibition	More efficient than glutathione in wine; gallotannin effect is comparable to ascorbic acid [3].
Ascorbic Acid	Strong Inhibition	Can produce strong oxidants if SO ₂ is too low; use with caution in winemaking [3].
Glutathione	Variable Inhibition	Less consistent than tannins; efficacy can be influenced by wine matrix [3] [4].
Iron (Fe)	Promotion	Generally promotes 2-AA formation in wine models [3] [4].
Manganese (Mn)	Promotion	Tends to increase 2-AA synthesis [3] [4].
Copper (Cu)	Inhibition	Presence in wine was observed to limit 2-AA formation [3] [4].

Protocol 2: Assessing 2-AA-Induced Mitochondrial Dysfunction in Cell Cultures

This protocol is based on immunometabolism research [1] [2] [8].

- **1. Objective:** To investigate the impact of 2-AA on host cell mitochondrial function and immune activation.
- **2. Materials:**
 - Cell lines: Murine macrophages (e.g., RAW 264.7) or human immune cells.
 - Culture media and reagents.
 - 2-AA compound (e.g., 20 µM working concentration).

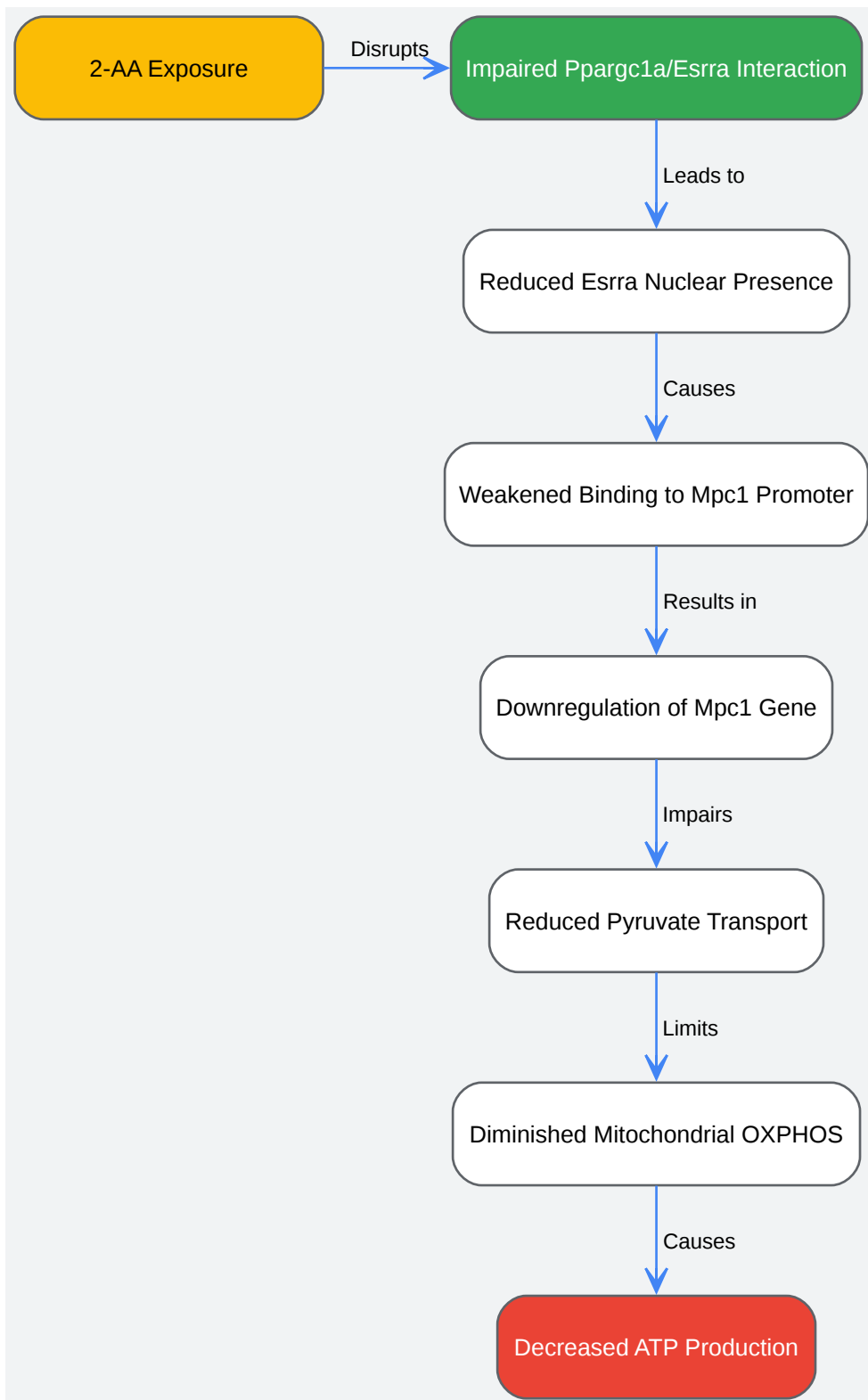
- Seahorse XF Analyzer or similar for measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
- Kits for measuring ATP, ROS, and apoptosis (e.g., via flow cytometry).
- qPCR or Western Blot supplies for analyzing gene/protein expression (e.g., *Mpc1*, *Esrra*, *Ppargc1a*).
- **3. Procedure:**
 - **Cell Culture & Treatment:** Culture cells and treat with 2-AA for a defined period (e.g., 12-24 hours).
 - **Bioenergetic Profiling:** Using the Seahorse Analyzer, perform a Mitochondrial Stress Test to assess basal respiration, ATP production, and maximal respiratory capacity.
 - **Downstream Analysis:**
 - Measure intracellular ATP and ROS levels.
 - Analyze markers of apoptosis.
 - Extract RNA/protein to quantify changes in the expression of key metabolic genes.
- **4. Data Analysis:** Compare bioenergetic profiles and molecular markers between 2-AA-treated and control cells to quantify mitochondrial dysfunction.

Troubleshooting Common Experimental Issues

- **Problem: Inconsistent 2-AA inhibition by antioxidants. Solution:** The wine matrix has a strong effect. Check and control for the levels of transition metals (Fe, Mn, Cu) in your system, as they significantly interact with antioxidants [3] [4]. Consider using a defined model system first to isolate variables.
- **Problem: Low yield of 2-AA in in vitro models. Solution:** Ensure the presence of a sufficient precursor (like 3-IAA) and trace amounts of oxygen, which are required for the oxidative reaction. Light exposure (especially UV) can also drive 2-AA formation from tryptophan via riboflavin-sensitized reactions and maybe an alternative pathway to explore [6] [9].
- **Problem: High variability in cellular responses to 2-AA. Solution:** Standardize the source, purity, and storage conditions of 2-AA. Use fresh preparations and verify the concentration using spectroscopic methods. In cell cultures, consider using a microphysiological system (e.g., airway-on-a-chip) to better recapitulate in vivo conditions and reduce variability [8].

Visualizing the Mechanism of 2-AA in Infection

The following diagram illustrates the core signaling pathway through which 2-AA disrupts mitochondrial function in immune cells, as identified in recent research [2]:



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This pathway explains the metabolic basis for immune tolerance and persistence of *Pseudomonas aeruginosa* in chronic infections.

Key Takeaways for Researchers

- **Cross-Disciplinary Insights:** Mechanisms of 2-AA formation and inhibition are actively studied in both enology and medical science. Findings in one field can inform the other, especially regarding oxidative chemistry.
- **System Complexity:** The formation and biological action of 2-AA are highly dependent on the system's context, including the chemical matrix (metals, pH) or the cellular model (cell type, metabolic state).
- **Model Selection:** Choosing an appropriate experimental model is critical. Simple chemical systems are useful for studying formation, while advanced cell culture models like organ-on-a-chip devices are needed to unravel complex immunometabolic effects [8].

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